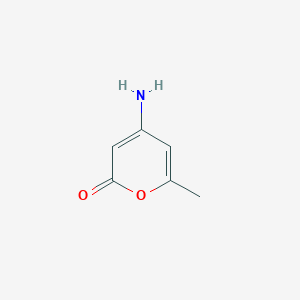

4-氨基-6-甲基-2H-吡喃-2-酮

描述

“4-amino-6-methyl-2H-pyran-2-one” is a compound that has been studied in the context of organic chemistry . It is synthesized by the reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes .

Synthesis Analysis

The synthesis of “4-amino-6-methyl-2H-pyran-2-one” involves a one-pot Biginelli reaction of 4-hydroxy-6-methyl-2H-pyran-2-one with aromatic aldehydes and urea . This reaction has been studied under both conventional thermal heating and microwave activation . The aminopyrone is obtained in three steps from 4-hydroxy-6-methyl-2H-pyran-2-one (triacetic acid lactone) .

Chemical Reactions Analysis

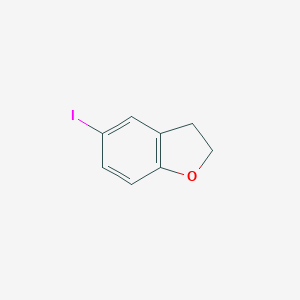

In the Biginelli reactions, depending on the conditions, the products were previously unknown 3-[amino(aryl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-ones, arylmethylenebis(4-hydroxy-6-methyl-2H-pyran-2-ones), or hybrid 2-hydroxy-7-methyl-4-(3-nitrophenyl)-4,4a-dihydro-5H-pyrano[4,3-d]pyrimidin-5-one in the reaction with 3-nitrobenzaldehyde .

科学研究应用

Here is a comprehensive analysis of the scientific research applications of “4-amino-6-methyl-2H-pyran-2-one”, focusing on unique applications across different fields:

Pharmaceutical Applications

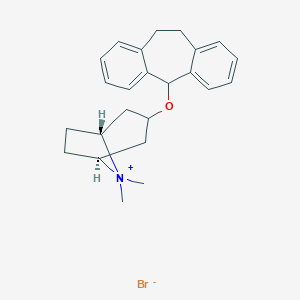

Diabetic Peripheral Neuropathy Treatment: A derivative of 4-amino-6-methyl-2H-pyran-2-one, specifically 3-Cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one, has been shown to ameliorate diabetic peripheral neuropathy in type 2 diabetes mellitus rats via the PI3K/Akt signaling pathway .

Chemical Synthesis

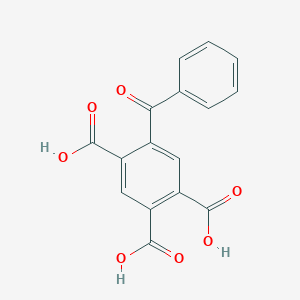

Synthesis of Aromatic Compounds: The compound has been used in the synthesis of bis(4-Amino-6-methyl-2-oxo-2H-pyran-3-yl)arylmethanes by reacting with aromatic aldehydes, which are important intermediates in the production of various aromatic compounds .

Antimicrobial Activity

Antifungal Agent: It has been screened for antifungal activity against various fungi such as Aspergillus niger and Penicillium chrysogenium, indicating its potential use as an antifungal agent .

Organic Chemistry Research

Model Compound for Resonance Studies: 4-Methoxy-6-methyl-2H-pyran-2-one, a related compound, has been used as a model to study the assignment of ring proton resonances in more complex pyranones .

Natural Product Synthesis

Precursor for Biologically Important Products: The cyclization of compounds related to 4-amino-6-methyl-2H-pyran-2-one has been applied in the synthesis of natural compounds and biologically important products or their precursors .

Multicomponent Reactions

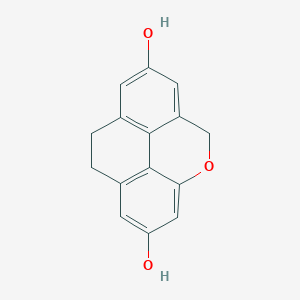

Synthesis of Pyran Derivatives: It has been used as a starting material in multicomponent approaches to synthesize dihydropyrano[4,3-b]pyran derivatives, which are valuable in various synthetic strategies .

安全和危害

未来方向

The high synthetic potential of substituted 2H-pyran-2-ones arising from their polyfunctionality and the broad spectrum of their biological activity have aroused much interest in using these systems as substrates for the synthesis of hybrid polyheterocyclic compounds . This opens the way to structures with a combination of pharmacophoric pyran and pyrimidine fragments .

作用机制

Target of Action

It’s worth noting that similar compounds have been found to exhibit herbicidal activity . These compounds are designed and synthesized for their potential to inhibit the growth of various weeds .

Mode of Action

It’s known that similar compounds interact with their targets leading to disruptions in carbon metabolism and formation of a cytoskeleton . This interaction results in the inhibition of weed growth .

Biochemical Pathways

Related compounds have been suggested to disrupt carbon metabolism and cytoskeleton formation . These disruptions could potentially lead to downstream effects such as growth inhibition in certain plants .

Result of Action

Similar compounds have been found to exhibit good herbicidal activity under pre-emergence conditions . This suggests that 4-amino-6-methyl-2H-pyran-2-one may also have potential herbicidal effects.

Action Environment

It’s worth noting that environmental conditions can significantly impact the effectiveness of similar compounds .

属性

IUPAC Name |

4-amino-6-methylpyran-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c1-4-2-5(7)3-6(8)9-4/h2-3H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARDXSWUPBSFGCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-6-methyl-2H-pyran-2-one | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

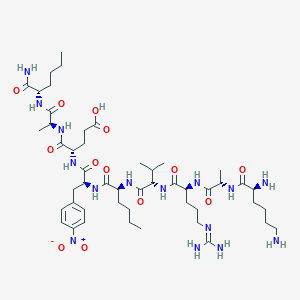

Feasible Synthetic Routes

Q & A

Q1: What are the main synthetic applications of 4-amino-6-methyl-2H-pyran-2-one?

A: 4-Amino-6-methyl-2H-pyran-2-one (2) is a valuable building block for synthesizing more complex heterocyclic compounds. One key application is its reaction with β-dicarbonyl compounds, which leads to the formation of 5-oxopyrano[4,3-b]pyridines. [, ] This highlights the compound's utility in constructing fused heterocyclic systems, potentially valuable in medicinal chemistry and materials science.

Q2: How does the reactivity of 4-amino-6-methyl-2H-pyran-2-one compare to its azide analogue?

A: While both 4-amino-6-methyl-2H-pyran-2-one (2) and its azide analogue, 4-azido-6-methyl-2H-pyran-2-one (1), share the same core structure, they exhibit different reactivities. [] The azide derivative (1) readily undergoes 1,3-dipolar cycloadditions with electron-rich alkenes and alkynes, yielding 1-(6-methyl-2-oxopyran-4-yl)-1,2,3-triazoles. [] This difference in reactivity highlights how subtle structural changes within a molecule can significantly influence its chemical behavior and suitability for specific synthetic transformations.

Q3: Are there any studies on the reaction of 4-amino-6-methyl-2H-pyran-2-one with aromatic aldehydes?

A: While the provided research excerpts do not delve into the specific reaction of 4-amino-6-methyl-2H-pyran-2-one with aromatic aldehydes, one paper title suggests the existence of such studies. [] Further investigation into this specific research could reveal valuable insights into the reactivity profile of 4-amino-6-methyl-2H-pyran-2-one and its potential in synthesizing diverse pyran-based compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R)-2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid](/img/structure/B162285.png)